molecular formula C13H14O B6193063 6-phenylspiro[3.3]heptan-1-one CAS No. 2680539-98-2

6-phenylspiro[3.3]heptan-1-one

Cat. No.: B6193063
CAS No.: 2680539-98-2
M. Wt: 186.2
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Description

6-Phenylspiro[3.3]heptan-1-one is a chemical compound featuring the spiro[3.3]heptane motif, a three-dimensional scaffold of significant interest in modern drug discovery. This strained spirocyclic system is recognized as a key element for the activity of various pharmaceutical candidates and serves as a valuable bioisostere, particularly for flat aromatic rings like benzene . Replacing traditional planar structures with this rigid, sp3-rich core can improve the success of lead optimization in medicinal chemistry by enhancing solubility and allowing for a thorough exploration of three-dimensional space around a biological target . The spiro[3.3]heptan-1-one structure itself is a highly strained motif, and recent synthetic advances have enabled its formation through innovative strain-relocating strategies, such as the semipinacol rearrangement of bicyclobutylcyclopropanol intermediates . The ketone functional group at the 1-position offers a versatile handle for further synthetic elaboration, allowing researchers to derivatize the core structure and create a diverse array of functionalized molecules for screening and development . This product is intended for research applications only and is not designed for human or veterinary use.

Properties

CAS No.

2680539-98-2

Molecular Formula

C13H14O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

A 2023 breakthrough utilized 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes to construct the spiro[3.3]heptan-1-one core via a strain-driven semipinacol rearrangement. The sequence begins with nucleophilic addition of the lithiated bicyclobutane to an in situ-generated cyclopropanone (derived from 1-sulfonylcyclopropanol). The resulting 1-bicyclobutylcyclopropanol intermediate undergoes acid-catalyzed rearrangement, relocating ring strain to form the spiro[3.3]heptan-1-one skeleton (Fig. 1).

Key Steps:

  • Cyclopropanone Formation : Deprotonation of 1-sulfonylcyclopropanol generates a cyclopropanone enolate, which reacts with the bicyclobutane nucleophile.

  • Semipinacol Rearrangement : Protonation of the bicyclobutyl moiety triggers a-shift, expelling sulfonic acid and forming the spiroketone.

Substrate Scope and Stereochemical Outcomes

The method demonstrates broad functional group tolerance, accommodating aryl (3a–3e ), aliphatic (3f ), and heteroaromatic (3h ) sulfonyl groups. Notably, chiral cyclopropanone equivalents (e.g., 1b , 1c ) yield enantioenriched spiroketones (3i , 3j ) with 85% enantiomeric excess (ee), albeit with minor stereochemical erosion during rearrangement.

Table 1: Representative Yields and Stereochemical Data

Starting MaterialProduct (6-Substituted)Yield (%)ee (%)
1b (R = Ph)3i 7885
1c (R = Me)3j 8283

[2+2] Cycloaddition with Dichloroketene

Cycloaddition Strategy

Early synthetic routes employed thermal [2+2] cycloadditions between dichloroketene and phenyl-substituted olefins to assemble the spiro[3.3]heptane core. For example, reacting dichloroketene (generated from trichloroacetyl chloride and zinc-copper couple) with styrene derivatives forms a dichlorospirocyclobutane intermediate (Fig. 2). Subsequent reductive dechlorination (e.g., using Zn(Cu)) and oxidation (e.g., Jones oxidation) yields 6-phenylspiro[3.3]heptan-1-one.

Key Challenges:

  • Low regioselectivity in cycloaddition steps.

  • Moderate yields (30–50%) due to competing side reactions.

Optimization and Scalability

Replacing styrene with electron-deficient olefins (e.g., α-methylstyrene ) improved cycloaddition efficiency, achieving yields up to 65%. However, multistep purification (e.g., chromatographic separation) remains a bottleneck for large-scale synthesis.

Double Substitution Reactions

Di-Electrophile/Di-Nucleophile Coupling

An alternative route involves double alkylation of malonate esters with neopentyl dihalides. For 6-phenyl derivatives, a phenyl-substituted dihalide (e.g., 1,3-dibromo-2-phenylpropane ) reacts with diethyl malonate under basic conditions (KHMDS, THF) to form the spirocyclic malonate intermediate. Acidic hydrolysis and decarboxylation then yield the target ketone (Fig. 3).

Advantages:

  • Higher yields (70–80%) compared to cycloaddition routes.

  • Avoids strained intermediates, enhancing operational simplicity.

Table 2: Comparative Analysis of Methods

MethodYield Range (%)StereocontrolScalability
Semipinacol Rearrangement75–90HighHigh
[2+2] Cycloaddition30–65LowModerate
Double Substitution70–80ModerateHigh

Meinwald Oxirane Rearrangement

Epoxide Expansion

A less conventional approach leverages the Meinwald rearrangement of epoxy-spiro compounds. Epoxidation of a phenyl-substituted tricyclic alkene (e.g., 27 ) generates an oxirane (26 ), which undergoes acid-catalyzed ring expansion to form the spiro[3.3]heptan-1-one framework (Fig. 4).

Limitations:

  • Requires multistep synthesis of the tricyclic precursor.

  • Competing pathways may yield spiro[2.4]heptane byproducts .

Chemical Reactions Analysis

Types of Reactions

6-phenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

6-phenylspiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme inhibition.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-phenylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 6-phenylspiro[3.3]heptan-1-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Applications/Notes
Spiro[3.3]heptan-1-one (Parent compound) C₇H₁₀O 110.15 Unsubstituted spirocyclic ketone; high ring strain Commercial synthesis (e.g., Enamine Ltd.) Baseline for comparing substituted derivatives; limited biological activity .
6-Phenylspiro[3.3]heptan-1-one C₁₃H₁₄O 186.25 Phenyl group enhances lipophilicity and π-π interactions Semipinacol rearrangement Potential drug intermediate; stereoselective synthesis demonstrated .
2,6-Diazaspiro[3.3]heptan-1-one C₅H₈N₂O 112.13 Nitrogen atoms at positions 2 and 6; β-lactam analog Reduction of bicyclic β-lactam precursors β-turn mimetics in peptide design; limited commercial availability .
3-(3-Bromophenyl)spiro[3.3]heptan-1-one C₁₃H₁₃BrO 281.15 Bromine substituent increases molecular weight and polarizability Suzuki coupling or halogenation Useful in cross-coupling reactions; enhanced electrophilicity for further derivatization .
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one C₁₁H₁₂N₂O 188.23 Combines phenyl and diaza groups; rigid bicyclic structure Multi-step alkylation/cyclization Explored as a constrained scaffold in kinase inhibitors; moderate aqueous solubility .
3-Ethoxyspiro[3.3]heptan-1-one C₉H₁₄O₂ 154.21 Ether group improves solubility in polar solvents Nucleophilic substitution of spiro-epoxides Intermediate for functionalized spirocycles; thermal stability up to 150°C .

Physicochemical Properties

  • Lipophilicity : The phenyl group in 6-phenylspiro[3.3]heptan-1-one increases logP (estimated 2.8) compared to the parent compound (logP ~1.5) .
  • Solubility : Ether-substituted analogs (e.g., 3-ethoxyspiro[3.3]heptan-1-one) exhibit improved water solubility (2.1 mg/mL) due to polar oxygen atoms .
  • Thermal Stability: Diazaspiro derivatives decompose at higher temperatures (>250°C) compared to non-nitrogenated spiroketones (~200°C) .

Key Research Findings

  • Steric Effects : The phenyl group in 6-phenylspiro[3.3]heptan-1-one hinders nucleophilic attack at the carbonyl carbon, reducing reactivity compared to unsubstituted analogs .
  • Stereochemical Control : Optically active 3-substituted spiro[3.3]heptan-1-ones are synthesized with >99% enantiomeric excess using chiral auxiliaries .
  • Biological Activity : Diazaspiro derivatives show moderate antibacterial activity, likely due to β-lactam-like interactions with penicillin-binding proteins .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-phenylspiro[3.3]heptan-1-one, and how do reaction conditions influence yield?

  • Answer : The synthesis often involves thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams, followed by reduction (e.g., with alane) to yield the spiro[3.3]heptane core. For phenyl-substituted derivatives, bromoalkylation or Friedel-Crafts alkylation can introduce aromatic groups . Optimization requires precise control of temperature (e.g., 0–40°C for cycloaddition) and stoichiometric ratios (e.g., AlCl₃ as a catalyst in alkylation steps) . A comparative table of methods is below:
MethodKey Reagents/ConditionsYield RangeReference
[2+2] CycloadditionChlorosulfonyl isocyanate, Δ50-65%
Bromoalkylation3-bromopropyl derivatives38-50%
Reduction (Alane)LiAlH₄, THF, 40°C70-87%

Q. How is the spirocyclic structure of 6-phenylspiro[3.3]heptan-1-one characterized experimentally?

  • Answer : NMR spectroscopy (¹H/¹³C) is critical for confirming the spiro junction and substituent positions. For example:

  • ¹H NMR : Distinct splitting patterns for protons near the ketone (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.3 ppm) .
  • ¹³C NMR : Carbonyl carbon resonance at δ ~210 ppm and sp³ carbons at δ ~50–60 ppm .
    • X-ray crystallography resolves stereochemistry, particularly in derivatives with chiral centers (e.g., iodinated analogs) .

Q. What functionalization strategies are viable for modifying the phenyl or ketone groups in this compound?

  • Answer :

  • Phenyl Group : Electrophilic substitution (e.g., bromination using Br₂/FeBr₃) or cross-coupling (Suzuki-Miyaura) to introduce heteroaryl groups .
  • Ketone Group : Reduction to alcohol (NaBH₄) or conversion to thioesters (Lawesson’s reagent) .
  • Spiro Core : Strain-driven ring-opening reactions with nucleophiles (e.g., amines for azaspiro derivatives) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of 6-phenylspiro[3.3]heptan-1-one derivatives?

  • Answer :

  • DFT Calculations : Predict reaction pathways (e.g., transition states in cycloaddition) and regioselectivity. For example, the ketone’s electron-withdrawing effect directs nucleophilic attacks to specific carbons .
  • Docking Studies : Used to model interactions with biological targets (e.g., enzymes). Derivatives with pyridinyl substituents show higher binding affinity to kinase domains due to π-π stacking .
    • Collision Cross-Section (CCS) Predictions : Aid in interpreting mass spectrometry data for complex mixtures (e.g., predicted CCS = 141.1 Ų for [M+H]+ adducts) .

Q. What strategies resolve contradictions in reported synthetic yields for spiro[3.3]heptan-1-one derivatives?

  • Answer : Discrepancies often arise from side reactions (e.g., over-reduction of ketones) or purity issues . Mitigation strategies include:

  • In-situ Monitoring : Use of TLC or HPLC to track intermediate formation .
  • Stoichiometric Adjustments : Excess LiAlH₄ (1.5 equiv.) improves reduction efficiency but requires careful quenching .
  • Purification : Gradient column chromatography (e.g., 2–20% Et₂O/pentane) separates diastereomers .

Q. How can stereochemical outcomes be controlled in asymmetric synthesis of spiro[3.3]heptan-1-one derivatives?

  • Answer :

  • Chiral Auxiliaries : Use of enantiopure proline derivatives directs spiro junction formation (e.g., dr = 39:61 for iodinated analogs) .
  • Catalytic Asymmetric Synthesis : Chiral phosphoric acids or N-heterocyclic carbenes (NHCs) induce enantioselectivity in cycloadditions .
    • Case Study : Racemic resolution via diastereomeric salt formation (e.g., using tartaric acid) achieves >99% ee in ketone intermediates .

Q. What mechanistic insights explain the reactivity of 6-phenylspiro[3.3]heptan-1-one in ring-expansion or strain-release reactions?

  • Answer : The spirocyclic strain (estimated ~20 kcal/mol) drives reactivity:

  • Ring Expansion : Treatment with mCPBA induces strain-relieving ketone migration, forming bicyclic products .
  • Nucleophilic Substitution : Bromine at C3 undergoes SN2 displacement with amines (k ≈ 0.15 min⁻¹ in DMF) .
  • Acid-Catalyzed Rearrangements : Protonation at the ketone oxygen triggers cationic cascades (e.g., Modhephene synthesis) .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for [2+2] cycloaddition and reduction .
  • Characterization Data : Reference ¹H/¹³C NMR spectra for common derivatives .
  • Computational Tools : PubChem CID 122163430 for CCS predictions .

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